Ester Moisty Divergence: 4-tert-Butylbenzoate vs. Thiophene-2-Carboxylate in Cathepsin B Recognition
The target compound bears a 4-tert-butylbenzoate ester, whereas the most potent published benzenesulfonyl-pyrazol-ester inhibitor of cathepsin B—compound 1 in the Myers et al. series—bears a thiophene-2-carboxylate ester and achieved an IC50 of 0.25 ± 0.03 μM [1]. The ester carbonyl is the site of nucleophilic attack by Cys25; substituting the electron-rich thiophene ring with a 4-tert-butylphenyl group alters the electrophilicity of the carbonyl carbon and introduces steric bulk (tert-butyl group volume ≈ 73 ų vs. thiophene ≈ 54 ų) that probes the S1' pocket tolerance [2]. No head-to-head potency data for the target compound against cathepsin B is available in peer-reviewed literature; the differentiation claim rests on structurally demonstrable electrostatic and steric divergence from the validated active series.
| Evidence Dimension | Ester moiety structure and electrophilic character |
|---|---|
| Target Compound Data | 4-tert-butylbenzoate ester; phenyl ring with para-tert-butyl substituent (MW of ester fragment ≈ 177 Da); predicted ester carbonyl electrophilicity modulated by electron-donating tert-butyl group |
| Comparator Or Baseline | Compound 1 (Myers et al. 2007): thiophene-2-carboxylate ester; IC50 0.25 ± 0.03 μM against human liver cathepsin B [1] |
| Quantified Difference | No direct IC50 for target compound available. Structural difference: benzoate vs. thiophene carboxylate; presence of para-tert-butyl group adds ≈ 19 ų steric volume and alters electronic properties of ester carbonyl. |
| Conditions | Myers et al. assay: recombinant human liver cathepsin B, fluorogenic substrate Z-Phe-Arg-AMC, pH 5.5, presence of DTT [1] |
Why This Matters
The ester moiety difference determines whether the compound acts as a cathepsin B inhibitor or an alternate substrate; procurement of this specific ester variant is required to map the steric and electronic boundaries of the S1' pocket, which cannot be done with thiophene or furan ester analogs.
- [1] Myers, M.C.; Napper, A.D.; Motlekar, N.; Shah, P.P.; Chiu, C.H.; Beavers, M.P.; Diamond, S.L.; Huryn, D.M.; Smith, A.B. Identification and characterization of 3-substituted pyrazolyl esters as alternate substrates for cathepsin B. Bioorg. Med. Chem. Lett. 2007, 17, 4761-4766. View Source
- [2] Zhou, Z.; Wang, Y.; Bryant, S.H. Multi-conformation 3D QSAR study of benzenesulfonyl-pyrazol-ester compounds and their analogs as cathepsin B inhibitors. J. Mol. Graph. Model. 2011, 30, 135-147. CoMFA and CoMSIA contour maps indicating steric and electrostatic field requirements for cathepsin B inhibition. View Source
